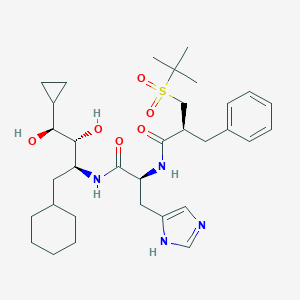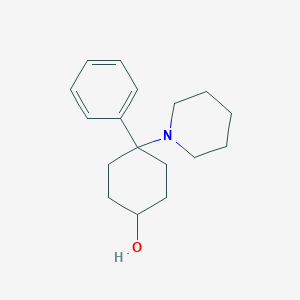
trans-4-Phényl-4-pipéridinocyclohexanol
Vue d'ensemble
Description
trans-4-phényl-4-pipéridinocyclohexanol: est un composé chimique de formule moléculaire C17H25NO . Il est classé structurellement comme une arylcyclohexylamine et est un métabolite de la phéncyclidine (PCP) . Ce composé est connu pour sa capacité à inhiber la recapture de la dopamine dans les synaptosomes striataux de rats dans une mesure similaire à celle du PCP .
Applications De Recherche Scientifique
Chemistry: trans-4-phenyl-4-Piperidinocyclohexanol is used as an analytical reference standard in forensic chemistry and toxicology .
Biology: The compound is studied for its effects on dopamine uptake in rat striatal synaptosomes, making it relevant in neurochemical research .
Medicine: As a metabolite of phencyclidine, it is used in research to understand the pharmacokinetics and metabolism of PCP .
Industry: The compound’s inhibitory effects on dopamine uptake make it useful in the development of new pharmaceuticals targeting neurological pathways.
Mécanisme D'action
Target of Action
The primary target of 4-Phenyl-4-piperidinocyclohexanol is the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
4-Phenyl-4-piperidinocyclohexanol interacts with its targets by binding to the nicotinic acetylcholine receptors. This binding inhibits the uptake of dopamine by these receptors , leading to an increase in dopamine levels in the synaptic cleft.
Biochemical Pathways
The compound affects the dopaminergic pathway , which is involved in various functions including mood regulation, reward, and addiction. By inhibiting the uptake of dopamine, 4-Phenyl-4-piperidinocyclohexanol increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
Pharmacokinetics
It has been identified in human blood , suggesting that it can be absorbed and distributed in the body. Its impact on bioavailability remains to be determined.
Result of Action
The result of 4-Phenyl-4-piperidinocyclohexanol’s action is hyperlocomotion , or increased movement . This is likely due to the enhanced dopaminergic signaling resulting from the increased dopamine levels in the synaptic cleft.
Analyse Biochimique
Biochemical Properties
4-Phenyl-4-piperidinocyclohexanol inhibits dopamine uptake in rat striatal synaptosomes to a similar extent as PCP . This suggests that it interacts with dopamine transporters, affecting the reuptake of dopamine, a neurotransmitter, in the brain .
Cellular Effects
The inhibition of dopamine uptake by 4-Phenyl-4-piperidinocyclohexanol can lead to increased levels of dopamine in the synaptic cleft . This can affect various types of cells and cellular processes, particularly neurons involved in dopamine signaling pathways .
Molecular Mechanism
4-Phenyl-4-piperidinocyclohexanol exerts its effects at the molecular level by binding to dopamine transporters and inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, which can enhance dopamine signaling .
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du trans-4-phényl-4-pipéridinocyclohexanol implique généralement la réaction de la cyclohexanone avec le bromure de phénylmagnésium pour former le 4-phénylcyclohexanol. Cet intermédiaire est ensuite mis à réagir avec la pipéridine dans des conditions spécifiques pour donner le produit final .
Méthodes de production industrielle: Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse implique probablement des étapes similaires à la préparation en laboratoire, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le trans-4-phényl-4-pipéridinocyclohexanol peut subir des réactions d'oxydation pour former des cétones ou des aldéhydes correspondants.
Réduction: Il peut être réduit pour former divers dérivés d'alcool.
Substitution: Le composé peut participer à des réactions de substitution, en particulier des substitutions nucléophiles, où le cycle pipéridine peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits:
Oxydation: Formation de cétones ou d'aldéhydes.
Réduction: Formation de dérivés d'alcool.
Substitution: Formation de dérivés de cyclohexanol substitués.
Applications scientifiques de la recherche
Chimie: Le this compound est utilisé comme étalon de référence analytique en chimie forensique et en toxicologie .
Biologie: Le composé est étudié pour ses effets sur la recapture de la dopamine dans les synaptosomes striataux de rats, ce qui le rend pertinent dans la recherche neurochimique .
Médecine: En tant que métabolite de la phéncyclidine, il est utilisé dans la recherche pour comprendre la pharmacocinétique et le métabolisme de la PCP .
Industrie: Les effets inhibiteurs du composé sur la recapture de la dopamine le rendent utile dans le développement de nouveaux médicaments ciblant les voies neurologiques.
Mécanisme d'action
Le this compound inhibe la recapture de la dopamine dans les synaptosomes striataux de rats, de manière similaire à la phéncyclidine . Cette inhibition est probablement due à son interaction avec les transporteurs de dopamine, empêchant la recapture de la dopamine dans les neurones présynaptiques, ce qui augmente ainsi les niveaux de dopamine dans la fente synaptique .
Comparaison Avec Des Composés Similaires
Composés similaires:
Phéncyclidine (PCP): Le trans-4-phényl-4-pipéridinocyclohexanol est un métabolite de la PCP et partage des effets inhibiteurs similaires sur la recapture de la dopamine.
Kétamine: Une autre arylcyclohexylamine présentant des effets pharmacologiques similaires mais une structure chimique différente.
Méthoxétamine: Un dérivé de la kétamine présentant des propriétés dissociatives similaires.
Unicité: Le this compound est unique en raison de sa structure spécifique et de son rôle de métabolite de la PCP, fournissant des informations sur le métabolisme et la pharmacocinétique de la PCP .
Propriétés
IUPAC Name |
4-phenyl-4-piperidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-16-9-11-17(12-10-16,15-7-3-1-4-8-15)18-13-5-2-6-14-18/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRUAZBLIREHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCC(CC2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209577, DTXSID101344941 | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60756-83-4, 78165-07-8 | |
| Record name | 4-Phenyl-4-(1-piperidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60756-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060756834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-4-piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenyl-4-Piperidinocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-PHENYL-4-HYDROXYCYCLOHEXYL)PIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ3PEY6RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
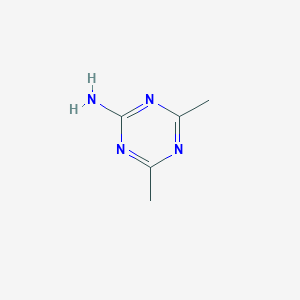
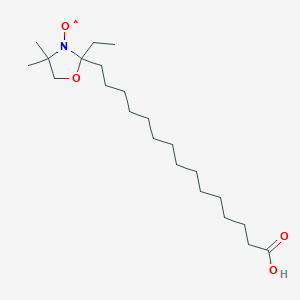
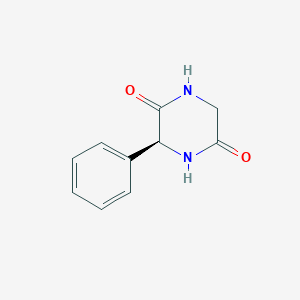
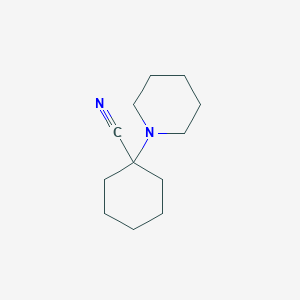

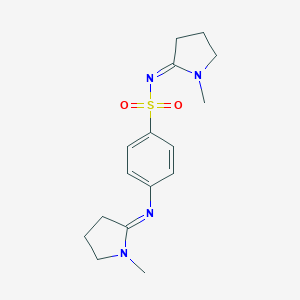
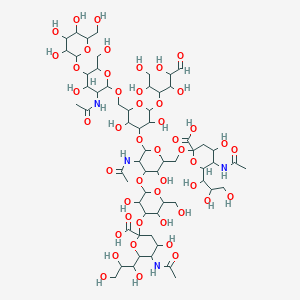
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
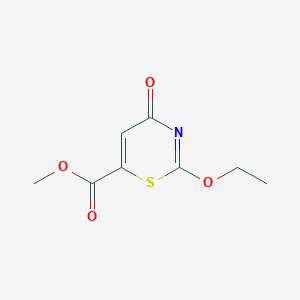

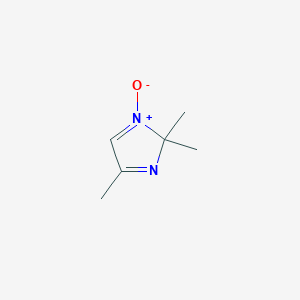
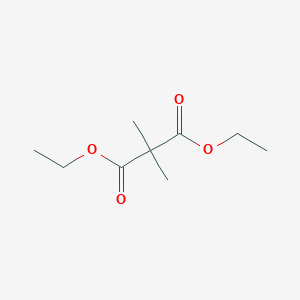
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
